(R)-Eperisone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

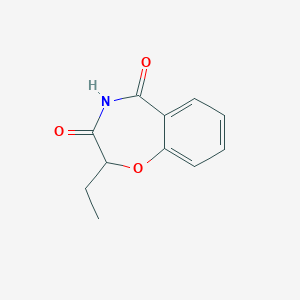

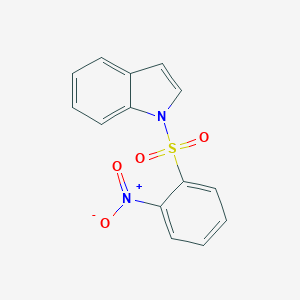

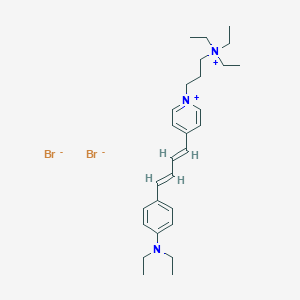

(R)-Eperisone is a muscle relaxant drug that is commonly used in the treatment of muscle spasms and pain. It is a chiral compound that exists in two enantiomeric forms, (R)- and (S)-eperisone. The (R)-enantiomer is the active form of the drug and exhibits greater pharmacological activity than the (S)-enantiomer.

Aplicaciones Científicas De Investigación

Metabolic Pathway Characterization

Eperisone, a muscle relaxant, undergoes biotransformation via human cytochrome P450 (CYP) enzymes. It is metabolized into seven metabolites through oxidation and carbonyl reduction in human liver microsomes. CYP2J2 and CYP3A4 are key enzymes in this process, contributing to the presystemic metabolism of eperisone (Yoo et al., 2009).

Enantioselective Carbonyl Reduction

A study on human liver microsomes showed enantioselectivity in the carbonyl reduction of eperisone. The metabolite (M5) is more efficiently formed from the (R)-isomer than the (S)-isomer. This process, primarily mediated by 11β-hydroxysteroid dehydrogenase type 1, contributes significantly to eperisone's metabolic disposition (Yoo et al., 2011).

Analytical Method Validation for Tablet Dosage Form

A TLC–Densitometry method was developed and validated for determining eperisone levels in tablet dosage forms. This method proved to be fast, specific, precise, and accurate, facilitating the analysis of Eperisone HCl in marketed dosage forms (Vira et al., 2020).

Interaction with Human Serum Albumin

A study explored the interaction between eperisone hydrochloride (EH) and human serum albumin (HSA) using various spectroscopic and calorimetric methods. This interaction, primarily due to hydrophobic forces and hydrogen bonds, is critical in understanding the drug's activity and binding mechanism (Rabbani et al., 2017).

Pharmacokinetic Variability

A study on healthy Korean volunteers revealed significant pharmacokinetic variability in eperisone after oral administration. Factors like aspartate aminotransferase levels and smoking status were identified as influencing its clearance (Baek et al., 2021).

UV-Visible Spectrophotometric Method for Simultaneous Determination

A spectrophotometric method was developed for estimating eperisone and paracetamol in pharmaceutical formulation. This method demonstrated high accuracy and reproducibility, suitable for routine analysis in quality control (Khanage et al., 2013).

Human Pharmacokinetics Study

A study on human volunteers using liquid chromatography–electrospray tandem mass spectrometry provided insights into the pharmacokinetic characteristics of eperisone. It revealed rapid absorption and elimination, justifying its tolerability for long-term treatment in conditions like low back pain or spastic palsy (Melilli et al., 2011).

Propiedades

Número CAS |

163437-00-1 |

|---|---|

Nombre del producto |

(R)-Eperisone |

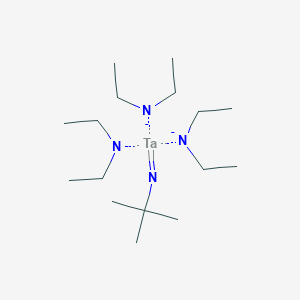

Fórmula molecular |

C17H25NO |

Peso molecular |

259.4 g/mol |

Nombre IUPAC |

(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |

Clave InChI |

SQUNAWUMZGQQJD-CQSZACIVSA-N |

SMILES isomérico |

CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

SMILES canónico |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)